Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)
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Overview
Description
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound known for its unique structure and properties. This compound features two pyrrole rings linked by an ethane-1,1-diyl bridge, with each pyrrole ring substituted at the 2 and 4 positions by methyl groups and at the 3 position by a carboxylate ester group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine. Commonly, 2,4-dimethyl-3,5-dicarboxylate pyrrole is prepared by reacting 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate.
Linking the Pyrrole Rings: The two pyrrole rings are then linked via an ethane-1,1-diyl bridge. This step involves the reaction of the pyrrole rings with a suitable dihalide, such as 1,1-dibromoethane, under basic conditions to form the desired bis-pyrrole compound.
Industrial Production Methods
Industrial production of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrrole rings using industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl groups on the pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyrrole-2,4-dicarboxylate derivatives.
Reduction: Pyrrole-2,4-dimethyl-3,5-diol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) can be compared with similar compounds such as:
Dimethyl 4,4’-(ethane-1,2-diyl)bis(1H-pyrrole-3-carboxylate): Similar structure but different substitution pattern.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Features additional ester groups.
Bis(2,5-dioxopyrrolidin-1-yl)(disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage instead of an ethane-1,1-diyl bridge.
These comparisons highlight the unique structural features and reactivity of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), making it a valuable compound in various fields of research and industry.
Biological Activity
Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), a compound with the molecular formula C20H28N2O4, is a bis-pyrrole derivative that has garnered attention for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features two pyrrole rings connected by an ethane-1,1-diyl linker. Each pyrrole ring is substituted at the 2 and 4 positions with methyl groups and carries ethoxycarbonyl groups at the 3 and 5 positions. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives and utilizes reagents such as diethyl malonate and ethylenediamine under reflux conditions to yield the final product .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C20H28N2O4 |
Average Mass | 360.454 g/mol |
Monoisotopic Mass | 360.204907 g/mol |
Synonyms | 75534-69-9 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of various pyrrole derivatives, including diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate). Research indicates that compounds with similar structures exhibit significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). For instance, related pyrrole compounds have shown EC50 values as low as 3.98 μM against HIV-1 . While specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential effectiveness.
Cytotoxicity and Therapeutic Index
The mechanism by which pyrrole derivatives exert their biological effects often involves interference with viral replication processes or modulation of host cell pathways. For instance, some pyrroles may inhibit viral RNA polymerase or reverse transcriptase activity, critical enzymes in the life cycle of retroviruses like HIV . Further investigation into the specific interactions of diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) with these targets is warranted.
Study on Antiviral Activity
In a comparative study examining a series of pyrrole derivatives for antiviral activity against TMV and HIV-1:
- Compound A : EC50 = 3.98 μM against HIV-1
- Compound B : EC50 = 58.7 μg/mL against TMV
- Diethyl derivative : Potentially similar efficacy due to structural characteristics
This study underscores the importance of structural modifications in enhancing biological activity while maintaining a favorable safety profile .
Future Directions
Research into diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) should focus on:
- In vitro and in vivo studies to elucidate its full range of biological activities.
- Structure-activity relationship (SAR) analyses to optimize its antiviral properties while minimizing cytotoxicity.
- Mechanistic studies to clarify how this compound interacts with viral targets.
Properties
CAS No. |
75534-69-9 |
---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 5-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)15-10(3)17(21-13(15)6)12(5)18-11(4)16(14(7)22-18)20(24)26-9-2/h12,21-22H,8-9H2,1-7H3 |
InChI Key |
SZZZMJSQFSKDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C)C2=C(C(=C(N2)C)C(=O)OCC)C)C |
Origin of Product |
United States |
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